3-Amino-2-methylbutan-2-ol hydrochloride
Description
3-Amino-2-methylbutan-2-ol hydrochloride (CAS: 168297-76-5) is a branched-chain amino alcohol hydrochloride with the molecular formula C₅H₁₄ClNO (molar mass: 139.62 g/mol) . Its structure features a hydroxyl (-OH) and an amino (-NH₂) group on adjacent carbons (positions 2 and 3) within a tert-butyl backbone. The compound is used in organic synthesis and pharmaceutical intermediates, particularly in chiral resolutions and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
3-amino-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H |
InChI Key |
YURXCUVDCIDDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Amino-3-methyl-2-butanol Hydrochloride (CAS: 123743-86-2)
- Molecular Formula: C₅H₁₄ClNO (molar mass: 139.62 g/mol) .
- Key Differences: The amino and hydroxyl groups are both on carbon 3, creating a geminal diol-amine configuration. Increased steric hindrance reduces nucleophilic reactivity compared to the target compound. Lower thermal stability due to intramolecular hydrogen bonding between -OH and -NH₃⁺ .
3-Amino-2-phenylbutan-2-ol Hydrochloride (CAS: 104294-61-3)
- Molecular Formula: C₁₀H₁₆ClNO (molar mass: 201.69 g/mol) .
- Key Differences :
Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS: 5619-05-6)
- Molecular Formula: C₆H₁₄ClNO₂ (molar mass: 175.63 g/mol) .
- Key Differences :
3-Methoxy-3-methylbutan-2-amine Hydrochloride
3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
- Molecular Formula : C₉H₁₇ClN₂O₂ (molar mass: 220.70 g/mol) .
- Key Differences: A cyclobutyl group and amide (-CONH₂) are introduced. Reduced solubility in non-polar solvents due to the amide’s polarity .
Comparative Data Table
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | logP | Solubility (Water) | Applications |
|---|---|---|---|---|---|---|
| 3-Amino-2-methylbutan-2-ol HCl | C₅H₁₄ClNO | 139.62 | -OH, -NH₂ (adjacent) | ~0.5 | High | Chiral synthesis, APIs |
| 3-Amino-3-methyl-2-butanol HCl | C₅H₁₄ClNO | 139.62 | -OH, -NH₂ (geminal) | ~0.4 | Moderate | Intermediate for ligands |
| 3-Amino-2-phenylbutan-2-ol HCl | C₁₀H₁₆ClNO | 201.69 | -OH, -NH₂, -Ph | ~1.8 | Low | CNS drug precursors |
| Methyl 2-amino-3-methylbutanoate HCl | C₆H₁₄ClNO₂ | 175.63 | -COOCH₃, -NH₂ | ~0.7 | Moderate | Peptide coupling |
| 3-Methoxy-3-methylbutan-2-amine HCl | C₆H₁₅ClNO | 152.64 | -OCH₃, -NH₂ | ~0.9 | Low | Alkaline-stable intermediates |
| 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl | C₉H₁₇ClN₂O₂ | 220.70 | -OH, -NH₂, -CONH₂, cyclobutyl | ~-0.2 | High | Bioactive molecule design |
Research Findings and Implications
- Steric Effects: The tert-butyl group in 3-amino-2-methylbutan-2-ol HCl reduces reaction rates in SN2 mechanisms compared to less hindered analogs like 3-methoxy derivatives .
- Hydrogen Bonding: Adjacent -OH and -NH₂ groups in the target compound enhance solubility in aqueous media, critical for intravenous drug formulations .
- Synthetic Utility: Methyl ester derivatives (e.g., Methyl 2-amino-3-methylbutanoate HCl) are preferred in solid-phase synthesis due to their balance of reactivity and stability .
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